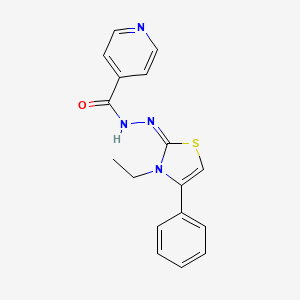

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

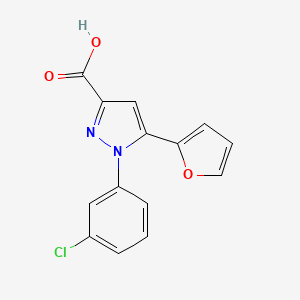

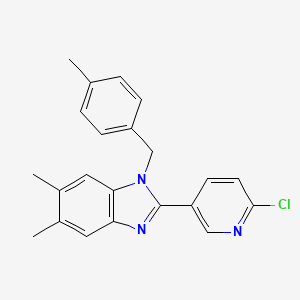

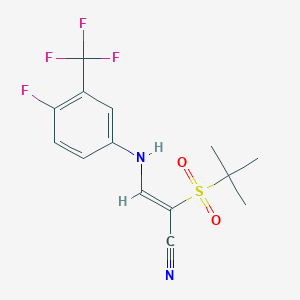

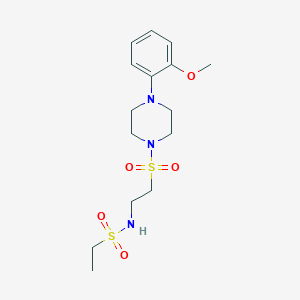

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The compound contains a thiazole ring, which is a type of heterocyclic compound. The “E” in the name indicates the geometry of the double bond, with the hydrogen atoms on opposite sides of the bond .Physical and Chemical Properties Analysis

This compound has the molecular formula C17H16N4OS . For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

- Isonicotinohydrazones as Inhibitors of Alkaline Phosphatase and Ecto-5′-Nucleotidase: A series of isonicotinohydrazide derivatives, including (E)-N'-derivatives, have been tested against human and rat ecto-5′-nucleotidases and alkaline phosphatase isozymes. These enzymes are implicated in vascular calcifications, hypophosphatasia, solid tumors, and cancers such as colon, lung, breast, pancreas, and ovary. All tested compounds showed activity against these enzymes (Channar et al., 2017).

Supramolecular Synthesis

- Modification of Drug Functionality in Supramolecular Synthesis: Isonicotinic acid hydrazide, a related compound, has been used in the supramolecular synthesis of multi-component molecular complexes. This approach allows for the modification of its biological activity via simple covalent reactions. The study includes the synthesis and characterization of various co-crystals (Lemmerer, 2012).

Cancer Research

- Impact on Cancer Cell Migration and Growth: Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, synthesized using a compound similar to (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, have shown cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some of these compounds demonstrated potent activity in 3D cell cultures and inhibited cancer cell migration (Šermukšnytė et al., 2022).

Antimicrobial Activity

- Novel Derivatives Against Mycobacterium tuberculosis: Several 1,2,3-triazole derivatives, including those related to this compound, have been screened for antimicrobial activity against Mycobacterium tuberculosis. These derivatives exhibited significant activity and low cytotoxicity against liver and kidney cells, suggesting their potential in treating mycobacterial infections (Boechat et al., 2011).

Wirkmechanismus

Thiazoles, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Similarly, indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .

Eigenschaften

IUPAC Name |

N-[(E)-(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-2-21-15(13-6-4-3-5-7-13)12-23-17(21)20-19-16(22)14-8-10-18-11-9-14/h3-12H,2H2,1H3,(H,19,22)/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUGKPGAHNTDHV-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=CS/C1=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)

![2-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2589977.png)

![5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2589980.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589982.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)

![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)